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molecular formula C11H13ClN2O2 B8337145 4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole

4-(3-Chloro-2-hydroxypropoxy)-6-methyl-indazole

Cat. No. B8337145
M. Wt: 240.68 g/mol
InChI Key: IVKZYPSZIUYYPC-UHFFFAOYSA-N
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Patent
US04171446

Procedure details

A solution of 2.7 g. 4-(2,3-epoxypropoxy)-6-methylindazole in 10 ml. glacial acetic acid is introduced, while stirring, into 10 ml. glacial acetic acid which has been saturated with hydrogen chloride at ambient temperature. After 1 hour at ambient temperature, the reaction mixture is poured into 300 ml. water and neutralised with sodium bicarbonate, a viscous oil thereby separating out, which solidifies after stirring for a comparatively long time or upon triturating with toluene. When recrystallized from toluene, with the use of fullers' earth, there is obtained 4-(3-chloro-2-hydroxypropoxy)-6-methyl-indazole in the form of colorless needles; m.p. 171°-172° C.
Name
4-(2,3-epoxypropoxy)-6-methylindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2.[ClH:16]>C(O)(=O)C>[Cl:16][CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2

Inputs

Step One
Name
4-(2,3-epoxypropoxy)-6-methylindazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COC2=C3C=NNC3=CC(=C2)C)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring, into 10 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured into 300 ml
CUSTOM
Type
CUSTOM
Details
water and neutralised with sodium bicarbonate, a viscous oil thereby separating out
STIRRING
Type
STIRRING
Details
after stirring for a comparatively long time
CUSTOM
Type
CUSTOM
Details
upon triturating with toluene
CUSTOM
Type
CUSTOM
Details
When recrystallized from toluene, with the use of fullers' earth

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(COC1=C2C=NNC2=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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